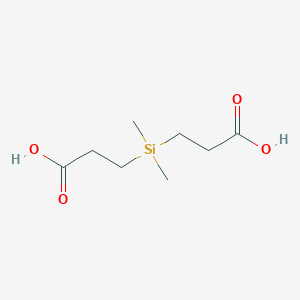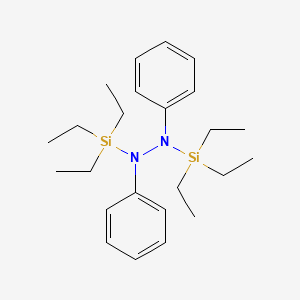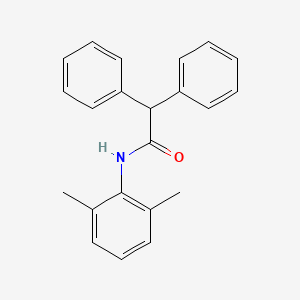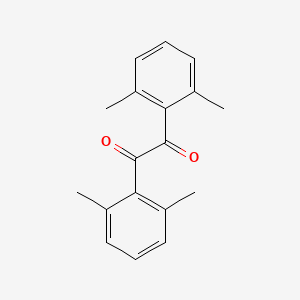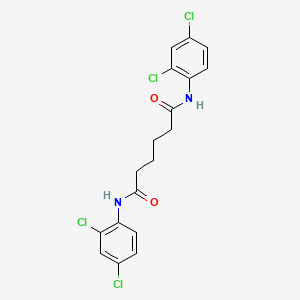
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is an organic compound with the molecular formula C24H26N2O and a molecular weight of 358.488 g/mol . This compound is part of a class of urea derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea typically involves the reaction of benzylamine derivatives with isocyanates. One common method includes the following steps:
Preparation of Benzylamine Derivatives: Benzylamine derivatives are prepared by the reduction of benzyl cyanide using hydrogen in the presence of a catalyst such as palladium on carbon.
Reaction with Isocyanates: The benzylamine derivatives are then reacted with isocyanates under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.
Reduction: Reduced derivatives with amine groups.
Substitution: Substituted urea derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibenzyl-3-(2-ethylphenyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1,1-Dibenzyl-3-(2-methylphenyl)urea: Similar structure but lacks the ethyl group on the phenyl ring.
1,1-Dibenzyl-3-(2,6-dimethylphenyl)urea: Similar structure but has two methyl groups on the phenyl ring.
Uniqueness
1,1-Dibenzyl-3-(2-ethyl-6-methylphenyl)urea is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the phenyl ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
86764-71-8 |
|---|---|
Fórmula molecular |
C24H26N2O |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1,1-dibenzyl-3-(2-ethyl-6-methylphenyl)urea |
InChI |
InChI=1S/C24H26N2O/c1-3-22-16-10-11-19(2)23(22)25-24(27)26(17-20-12-6-4-7-13-20)18-21-14-8-5-9-15-21/h4-16H,3,17-18H2,1-2H3,(H,25,27) |
Clave InChI |
UTEJXRQVGZWKEU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


